

A Preliminary Technical Guide to the Properties of VH032-C7-COOH

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For Researchers, Scientists, and Drug Development Professionals

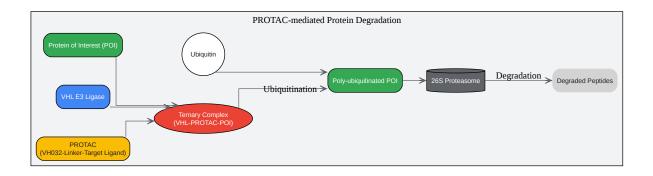
Introduction

VH032-C7-COOH is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, designed for the development of Proteolysis Targeting Chimeras (PROTACs).[1] As a critical component in the targeted protein degradation field, **VH032-C7-COOH** serves as a versatile building block for synthesizing PROTACs against a wide array of protein targets. This document provides a preliminary investigation into its core properties, including its mechanism of action, physicochemical characteristics, and relevant experimental protocols.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

VH032-C7-COOH is a derivative of VH032, a potent inhibitor of the VHL interaction with Hypoxia-Inducible Factor 1α (HIF-1α).[1][2] In the context of a PROTAC, the VH032 moiety of VH032-C7-COOH binds to the VHL E3 ligase. A PROTAC is a heterobifunctional molecule, featuring a ligand for an E3 ligase (like VH032-C7-COOH) and a ligand for a target protein, connected by a chemical linker. By simultaneously binding to both the VHL E3 ligase and a protein of interest, the resulting PROTAC forms a ternary complex. This proximity induces the ubiquitination of the target protein by the E3 ligase, marking it for degradation by the 26S proteasome. This process effectively leads to the selective removal of the target protein from the cell.





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Caption: The signaling pathway of PROTAC-mediated protein degradation.

Physicochemical Properties

A summary of the key physicochemical properties of **VH032-C7-COOH** is presented in the table below. While the binding affinity of the parent compound, VH032, to VHL is well-characterized, the affinity of the C7-COOH derivative is expected to be in a similar nanomolar range.



Property	Value	Reference
Molecular Formula	C31H44N4O6S	[3]
CAS Number	2172819-77-9	[3]
Appearance	White to off-white solid	[3]
Purity	≥98% (HPLC)	
Binding Affinity (Kd for parent VH032)	185 nM	[1]
Solubility	Soluble in DMSO	[4]

Experimental Protocols Synthesis of a PROTAC using VH032-C7-COOH

This protocol describes a general method for coupling **VH032-C7-COOH** to an amine-containing ligand for a protein of interest (POI-NH2) to form a PROTAC.

Materials:

- VH032-C7-COOH
- Amine-functionalized POI ligand (POI-NH2)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (Dimethylformamide)
- · Ethyl acetate
- Saturated aqueous NaHCO3
- Brine

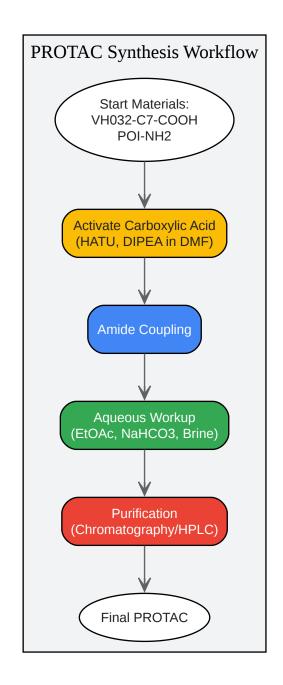


- Anhydrous Na2SO4
- Silica gel for column chromatography or preparative HPLC system

Procedure:

- To a solution of VH032-C7-COOH (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
- Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[5]
- Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.[5]
- Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.[5]
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[5]
- Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final PROTAC molecule.





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Caption: A general experimental workflow for PROTAC synthesis.

VHL Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of **VH032-C7-COOH** for the VHL protein complex. This assay relies on the displacement of a known fluorescently labeled VHL ligand.



Materials:

VH032-C7-COOH

- Recombinant VHL-ElonginB-ElonginC (VBC) complex
- A known fluorescently labeled VHL ligand (e.g., a fluorescently tagged HIF-1α peptide or a small molecule probe)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Tween-20)
- 96-well microplates (low-binding)
- Plate reader capable of detecting the fluorescence signal

Procedure:

- Prepare a series of dilutions of VH032-C7-COOH in the assay buffer.
- In a 96-well plate, add a fixed concentration of the VBC complex and the fluorescently labeled VHL ligand to each well. The concentration of the fluorescent ligand should be at or below its Kd for VHL.
- Add the different concentrations of VH032-C7-COOH to the wells. Include control wells with
 no competitor and wells with a high concentration of a known VHL inhibitor for determining
 maximum and minimum signals.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Measure the fluorescence signal in each well using a plate reader.
- Plot the fluorescence signal as a function of the logarithm of the VH032-C7-COOH concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of **VH032-C7-COOH** that displaces 50% of the fluorescent ligand.



Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki
 = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant for VHL.[6]

Conclusion

VH032-C7-COOH is a valuable chemical tool for the development of PROTACs. Its well-defined mechanism of action and the availability of straightforward synthetic protocols for its incorporation into PROTACs make it an attractive choice for researchers in the field of targeted protein degradation. The experimental protocols provided herein offer a starting point for the synthesis and characterization of novel PROTACs utilizing this VHL ligand. Further characterization of its specific binding affinity and solubility in various pharmaceutically relevant solvents would be beneficial for its broader application in drug discovery.

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